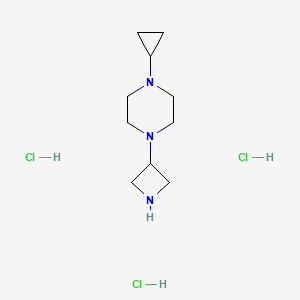

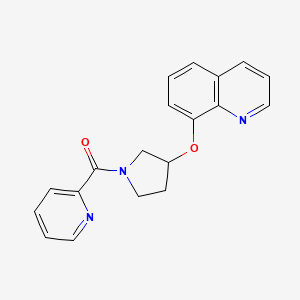

![molecular formula C11H11F3O3 B2842352 3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid CAS No. 1782516-14-6](/img/structure/B2842352.png)

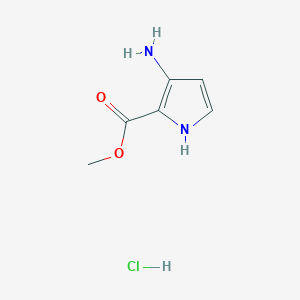

3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid” is a chemical compound. It is a part of the organo-fluorine chemistry, a unique branch of organic chemistry, as the fluorine incorporation in the organic molecules exhibits bizarre behaviors . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, oxalyl chloride was used to convert 3,3,3-trifluoro-2,2 dimethyl propanoic acid 3 to chloride 3a with a quantitative yield . The chloride was then transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C .Molecular Structure Analysis

The molecular formula of “this compound” is C4H2F6O2 . The InChI Key is RAEAYTICAPHWJW-UHFFFAOYSA-N . The SMILES representation is OC(=O)C(C(F)(F)F)C(F)(F)F .Chemical Reactions Analysis

The behavior of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid was studied using ion-exclusion chromatography . De-protonation reactions also occur with this compound .Physical and Chemical Properties Analysis

This compound appears as a white crystalline powder . It has a melting point of 49°C to 53°C .Applications De Recherche Scientifique

Synthesis and Reactivity

Compounds with trifluoromethyl groups and methoxyphenyl components are utilized in organic synthesis to create complex molecules. For example, the synthesis of trifluoromethyl-substituted phthalates or benzoates through Diels-Alder reactions demonstrates the utility of trifluoromethyl groups in constructing aromatic systems with specific electronic characteristics (Volle & Schlosser, 2002). Furthermore, the study on the nucleophilic substitution and elimination reactions at tertiary carbon in largely aqueous solutions provides insights into reaction mechanisms involving methoxyphenyl derivatives (Toteva & Richard, 1996).

Material Science

In material science, the electrochemical properties of novel ionic liquids containing methoxyethyl groups demonstrate their potential in electric double layer capacitor applications. These findings highlight the importance of fluoro and methoxy substituents in designing ionic liquids for energy storage technologies (Sato, Masuda, & Takagi, 2004).

Medicinal Chemistry

The development of nonsteroidal antiandrogens showcases the application of trifluoromethyl and methoxyphenyl groups in medicinal chemistry. Specifically, the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides reveal their potential as antiandrogens, highlighting the role of these functional groups in the pharmacological activity (Tucker, Crook, & Chesterson, 1988).

Polymer Science

In polymer science, the synthesis of comb-shaped poly(arylene ether sulfones) with sulfonated side chains for proton exchange membrane applications indicates the utility of fluoro and methoxy groups in modifying polymer properties for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s advised to avoid getting it in eyes, on skin, or on clothing, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .

Orientations Futures

The future directions of “3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid” could involve further exploration of its pharmacological activities, given that fluorine-containing compounds significantly affect pharmaceutical growth . More research could be conducted to understand its synthesis, properties, and potential applications in various fields.

Propriétés

IUPAC Name |

3,3,3-trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-17-8-4-2-7(3-5-8)6-9(10(15)16)11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYHJXOOIMISMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

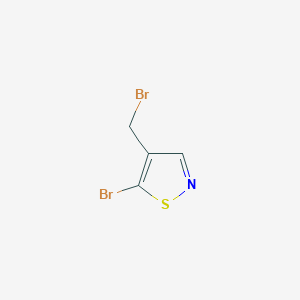

![Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate](/img/structure/B2842273.png)

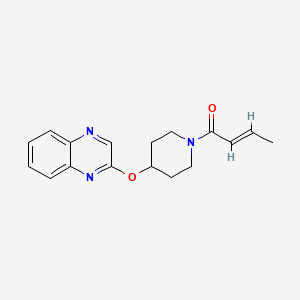

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2842276.png)

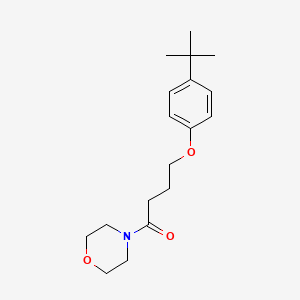

![2-CHLORO-6-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2842278.png)

![N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2842290.png)

![(E)-[(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B2842292.png)